7-Chloro-1-(3-chlorophenyl)-1-oxoheptane
Description
7-Chloro-1-(3-chlorophenyl)-1-oxoheptane is a chlorinated ketone derivative characterized by a seven-carbon aliphatic chain terminating in a carbonyl group and a 3-chlorophenyl substituent. This structure imparts unique physicochemical properties, such as moderate lipophilicity and stability under ambient conditions.
The compound’s applications are inferred from structurally related molecules. For example, chlorophenyl-substituted ketones are often intermediates in pharmaceuticals, agrochemicals, or energetic materials . However, specific uses of this compound require further research.
Properties
IUPAC Name |
7-chloro-1-(3-chlorophenyl)heptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2O/c14-9-4-2-1-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,1-4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENYAAFSVKHFRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642258 | |
| Record name | 7-Chloro-1-(3-chlorophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-15-5 | |
| Record name | 7-Chloro-1-(3-chlorophenyl)-1-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1-(3-chlorophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-(3-chlorophenyl)-1-oxoheptane typically involves the reaction of 3-chlorobenzaldehyde with a suitable alkyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom on the benzaldehyde is replaced by the alkyl group, forming the desired ketone.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1-(3-chlorophenyl)-1-oxoheptane undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Compounds with substituted functional groups replacing the chlorine atoms.
Scientific Research Applications
7-Chloro-1-(3-chlorophenyl)-1-oxoheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(3-chlorophenyl)-1-oxoheptane involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the chlorine atoms can participate in halogen bonding, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
(a) 7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane
- Structure : Features two chlorine atoms at the 2- and 4-positions of the phenyl ring.
- Properties: Increased molecular weight (due to additional Cl) and enhanced electron-withdrawing effects compared to the mono-chlorinated analog. This may reduce solubility in polar solvents but improve thermal stability.
- Safety : The Safety Data Sheet (SDS) highlights hazards such as respiratory irritation, necessitating precautions during handling .
(b) 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane
- Structure : Substitutes the 3-chlorophenyl group with a 3-trifluoromethylphenyl group.
- This compound is commercially available, suggesting utility in medicinal chemistry or materials science .
(c) 7-Chloro-1-(3-methoxyphenyl)-1-oxoheptane
- Structure : Replaces chlorine with a methoxy group at the 3-position.
- Properties: The electron-donating OCH₃ group enhances solubility in polar solvents (e.g., ethanol) but may reduce oxidative stability. This derivative is listed with a structural similarity score of 0.98 compared to the target compound .
Chain Length and Functional Group Variations
(a) 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane
- Structure : Shorter four-carbon chain.
- Properties : Reduced molecular weight and lower lipophilicity compared to the heptane analog. Such differences impact applications, with shorter chains favoring volatility and faster degradation .
(b) 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane
Physicochemical and Energetic Properties
Data Tables
Table 1: Structural and Property Comparison
*Estimated based on analogous structures.
Biological Activity
7-Chloro-1-(3-chlorophenyl)-1-oxoheptane is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a heptane backbone with a chloro-substituted phenyl group, which is significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
| Biological Activity | Description |
|---|---|
| Antitumor Activity | Inhibits tumor cell proliferation in vitro. |
| Anti-inflammatory Effects | Reduces markers of inflammation in animal models. |
| Antimicrobial Properties | Exhibits activity against certain bacterial strains. |
Antitumor Activity
A study conducted on the antitumor effects of this compound demonstrated its efficacy in inhibiting the growth of various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death.
Anti-inflammatory Effects
In a model of acute inflammation, administration of this compound resulted in a significant reduction in inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
Research highlighted the antimicrobial properties of this compound against Gram-positive bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of this compound is crucial for its therapeutic application:
- Absorption : The compound shows good oral bioavailability.
- Metabolism : Primarily metabolized by hepatic enzymes.
- Toxicity : Preliminary studies indicate low toxicity at therapeutic doses, but further studies are needed to assess long-term effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
